molecular formula C22H36O2 B10767330 7,10,13,16-Docosatetraenoic acid CAS No. 603121-63-7

7,10,13,16-Docosatetraenoic acid

Cat. No.: B10767330
CAS No.: 603121-63-7
M. Wt: 332.5 g/mol
InChI Key: TWSWSIQAPQLDBP-CGRWFSSPSA-N
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Chemical Reactions Analysis

Types of Reactions: 7,10,13,16-Docosatetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Epoxydocosatrienoic acids (EDTs)
  • Dihydroxydocosatrienoic acids (DHDTs)
  • Various esters and derivatives

Scientific Research Applications

Nutritional Applications

Role in Human Health

  • Adrenic acid is crucial for maintaining cellular functions and has been linked to various health benefits. It is involved in the synthesis of bioactive lipids that play roles in inflammation and cell signaling .
  • Studies indicate that adequate levels of adrenic acid may contribute to cognitive function and neurological health due to its presence in brain tissue .

Dietary Sources

  • Adrenic acid can be obtained from dietary sources such as meat, fish, and certain plant oils. It is often consumed alongside other omega-6 fatty acids, which are essential for human health .

Pharmacological Applications

Anti-inflammatory Properties

  • Research has shown that adrenic acid can modulate inflammatory responses by serving as a precursor to various eicosanoids that mediate inflammation .
  • It has been observed to influence the production of dihomoprostaglandins and epoxydocosatrienoic acids, which exhibit anti-inflammatory effects .

Potential in Disease Management

  • The compound's role in modulating pathways such as NF-κB and PI3K/Akt suggests potential applications in treating conditions like cardiovascular diseases and metabolic disorders .
  • Adrenic acid's metabolites have been implicated in neuroprotective mechanisms, indicating potential use in neurodegenerative diseases like Alzheimer's disease .

Biochemical Research

Cellular Metabolism Studies

  • Adrenic acid is utilized in studies examining fatty acid metabolism within cells. Its incorporation into phospholipids is critical for understanding membrane dynamics and cellular signaling pathways .
  • Investigations into its role in energy metabolism reveal that it interacts with AMPK pathways, which are vital for energy homeostasis .

Research on Lipid Profiles

  • The analysis of lipid profiles in various tissues often includes adrenic acid to assess health conditions or the impact of dietary changes on lipid metabolism .

Case Studies

Study Title Findings Reference
"Potential role of dietary lipids in the prophylaxis of some clinical conditions"Identified the importance of omega-6 fatty acids including adrenic acid in managing chronic diseases
"The uptake of polyunsaturated fatty acids in human platelets"Demonstrated comparable uptake rates of adrenic acid with other C22 fatty acids
"Metabolism of long-chain fatty acids in cultured fibroblasts"Investigated the metabolic pathways involving adrenic acid and its derivatives

Mechanism of Action

Comparison with Similar Compounds

  • Arachidonic Acid
  • Docosahexaenoic Acid
  • Eicosapentaenoic Acid

Biological Activity

7,10,13,16-Docosatetraenoic acid (DTA), commonly known as adrenic acid, is a polyunsaturated fatty acid (PUFA) characterized by its four double bonds and a carbon chain of 22 carbons. It is an important component in the human body, particularly in the brain, and has been linked to various biological activities and health implications. This article delves into the biological activity of DTA, exploring its metabolic pathways, physiological effects, and potential therapeutic applications.

Metabolism and Derivatives

DTA is primarily derived from arachidonic acid through a series of elongation and desaturation reactions. It can be metabolized into several biologically active compounds:

  • Dihomoprostaglandins : These are important mediators in inflammation and other physiological processes.
  • Epoxydocosatrienoic acids (EDTs) : These compounds have been shown to possess endothelium-derived hyperpolarizing factor activity, contributing to vascular function and anti-inflammatory effects .

The metabolism of DTA also involves its conversion into dihydroxydocosatrienoic acids (DHDTs) via hydrolysis by soluble epoxide hydrolase (sEH), which may play a role in the efficacy of sEH inhibitors .

Anti-inflammatory Effects

DTA has been implicated in various inflammatory processes. In vitro studies have demonstrated that DTA can enhance the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) in hepatocytes. This indicates that DTA may exacerbate inflammatory responses in liver pathology . Additionally, it has been noted that DTA pretreatment increases levels of inflammatory markers like IL-8 and macrophage inflammatory protein 1β (MIP1β) .

Neurodevelopmental Impact

Research involving Caenorhabditis elegans has shown that exposure to DTA can impair neurobehavioral development by increasing reactive oxidative species (ROS) production. This suggests a potential neurotoxic effect of DTA that could influence cognitive functions .

Cardiovascular Implications

DTA is associated with various cardiovascular conditions. It acts on large-conductance calcium-activated potassium channels (BKCa) in endothelial cells, influencing vascular tone and blood flow. This mechanism highlights its potential role in regulating cardiovascular health .

Case Studies

  • Neurodegenerative Diseases : A study indicated that elevated levels of DTA might serve as a biomarker for neurodegenerative diseases due to its association with oxidative stress and inflammation .
  • Non-Alcoholic Fatty Liver Disease (NAFLD) : In rodent models of NAFLD, increased levels of DTA were correlated with hepatic steatosis and disturbances in redox homeostasis, suggesting a pathogenic role in liver diseases .

Data Table: Biological Effects of DTA

Biological ActivityMechanism/EffectReferences
Anti-inflammatoryIncreases TNFα and pro-inflammatory cytokines
Neurodevelopmental impairmentIncreases ROS production
Cardiovascular regulationActivates BKCa channels
Hepatic effectsCorrelates with NAFLD pathology

Q & A

Basic Research Questions

Q. What is the structural configuration and biosynthetic origin of adrenic acid (AdA)?

Adrenic acid (AdA) is a 22-carbon polyunsaturated fatty acid (PUFA) with four cis double bonds at positions 7, 10, 13, and 16, classified as an ω-6 fatty acid. It is synthesized via elongation of arachidonic acid (AA, 20:4n-6) by endothelial cells and other tissues. This elongation occurs in the endoplasmic reticulum, with AA serving as the primary precursor .

Q. How is adrenic acid detected and quantified in biological samples?

Gas chromatography (GC) with flame ionization detection or mass spectrometry (GC-MS) is commonly used for AdA quantification due to its high sensitivity for fatty acid profiling. Liquid chromatography-mass spectrometry (LC-MS) is preferred for oxidized metabolites (e.g., dihomo-prostaglandins). Purity standards (≥98% GC) are critical for calibration .

Q. What are the primary biological roles of AdA in mammalian systems?

AdA is enriched in glycerophospholipids of the brain, heart, and adrenal glands. It contributes to membrane fluidity and serves as a precursor for bioactive lipid mediators, such as dihomo-thromboxanes and dihomo-epoxyeicosatrienoic acids (dihomo-EETs), which regulate vascular tone and inflammation .

Advanced Research Questions

Q. How does adrenic acid modulate inflammatory pathways in non-alcoholic fatty liver disease (NAFLD)?

AdA enhances inflammation in NAFLD by elevating hepatic and plasma levels in murine models. For example, CDAHFD-fed db/db mice exhibit 8.6-fold higher hepatic AdA compared to controls, correlating with increased proinflammatory prostaglandins. Experimental designs should include lipidomic profiling (LC-MS) and cytokine analysis to link AdA levels to inflammatory markers .

Q. What methodological challenges arise in studying AdA’s metabolism to dihomoprostaglandins?

Human endothelial cells convert AdA to dihomoprostaglandins via cyclooxygenase (COX) pathways. Key challenges include:

  • Substrate specificity : Differentiate COX-1/2 isoforms using selective inhibitors (e.g., aspirin for COX-1).
  • Metabolite stability : Dihomo-prostaglandins are short-lived; stabilize samples with antioxidants (e.g., indomethacin) during extraction.
  • Analytical validation : Use deuterated internal standards for LC-MS/MS quantification .

Q. How do dietary ω-6/ω-3 ratios influence AdA levels in neural tissues?

High ω-6 diets (e.g., corn oil) increase AdA accretion in the brain, particularly during development. Experimental models (rodents) require controlled diets with defined PUFA ratios. Tissue-specific analysis (e.g., myelin lipid extraction followed by GC-MS) is critical to assess AdA’s impact on neural function .

Q. What experimental models are optimal for studying AdA’s prothrombotic effects?

  • In vitro : Human platelet suspensions treated with AdA (10–100 µM) to measure thromboxane B2 (TXB2) production via ELISA.
  • In vivo : Transgenic mice (e.g., COX-2 knockouts) fed AdA-enriched diets, with thrombosis assays (e.g., FeCl3-induced carotid injury). Controls must include AA-treated groups to compare metabolite profiles .

Q. Methodological Considerations

Q. How to address contradictions in AdA’s pro- vs. anti-inflammatory roles?

Context-dependent effects arise from tissue-specific metabolism. For example:

  • Pro-inflammatory : In NAFLD, AdA elevates prostaglandin 12 (PGI2) inhibitors, exacerbating inflammation.
  • Anti-inflammatory : Dihomo-EETs from AdA in vascular endothelium may reduce oxidative stress. Use conditional knockout models (e.g., endothelial-specific CYP450 epoxygenase deletion) to dissect pathways .

Q. What are best practices for handling and storing AdA in laboratory settings?

  • Storage : Aliquot in amber vials under inert gas (N2) at −20°C to prevent oxidation.
  • Solubility : Prepare stock solutions in DMSO (≤10 mM) for cell culture studies.
  • Purity validation : Regular GC analysis to confirm ≥98% purity and detect degradation .

Properties

CAS No.

603121-63-7

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

(7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+

InChI Key

TWSWSIQAPQLDBP-CGRWFSSPSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O

Origin of Product

United States

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